![molecular formula C16H17NO2 B13979680 (r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)
(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a biphenyl group, an aminomethyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves several steps, starting with the formation of the biphenyl core. This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride. Finally, the propanoic acid moiety is introduced through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the biphenyl core.
科学研究应用
Chemistry
In chemistry, ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules.
Medicine
In medicine, ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has potential as a drug candidate or a pharmacophore for designing new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a versatile scaffold for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the aminomethyl and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-3-Phenyl-2-(aminomethyl)propanoic acid: Lacks the biphenyl group, making it less hydrophobic.
®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The biphenyl group is attached at a different position, affecting its steric and electronic properties.
®-3-([1,1’-Biphenyl]-3-yl)-2-(hydroxymethyl)propanoic acid: The aminomethyl group is replaced with a hydroxymethyl group, altering its hydrogen bonding capabilities.
Uniqueness
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChI 键 |
XYUQCAZFWBCAKG-OAHLLOKOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CN)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)

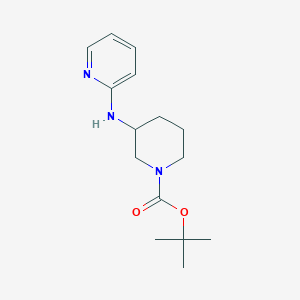
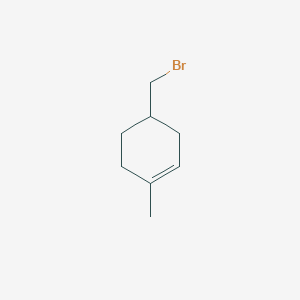
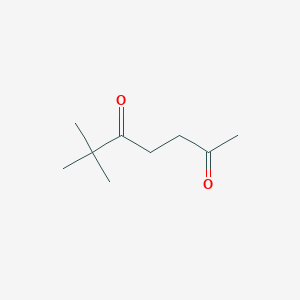
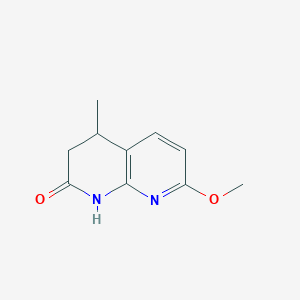


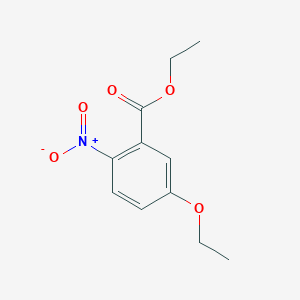
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
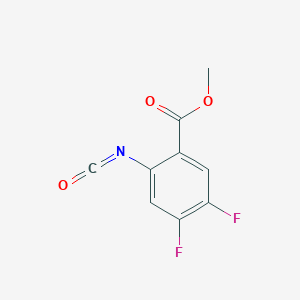
![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)

